molecular formula C16H11BrFN3O2S B11374384 2-(4-bromophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11374384
M. Wt: 408.2 g/mol
InChI Key: JTCSLDFZNZIMMM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound’s IUPAC name is derived through sequential substitution rules for polycyclic systems. The parent structure is acetamide (CH3CONH2), modified by two substituents:

  • A 4-bromophenoxy group at the α-carbon of the acetamide backbone.
  • A 3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl group attached to the nitrogen atom.

The systematic name follows the format:
This compound

Structural Formula

Br  
│  
O─C6H4─O─CH2─C(═O)─NH─C3N2S─C6H4─F  
          │           │  
          └───────────┘ (1,2,4-thiadiazole ring)  

The 1,2,4-thiadiazole ring positions are numbered such that sulfur occupies position 1, nitrogen at position 2, and the second nitrogen at position 4. The fluorophenyl group attaches to position 3 of the thiadiazole ring.

Alternative Designations and Registry Numbers

While no CAS Registry Number is publicly listed for this exact compound, analogous structures provide naming conventions:

  • PubChem CID : Not yet assigned (related CID 2905257 for 2-(4-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide illustrates naming patterns).
  • Synonyms :
    • 4-Bromo-N-(5-(4-fluorophenyl)-1,2,4-thiadiazol-3-yl)phenoxyacetamide
    • Acetamide, 2-(4-bromophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-

Molecular Weight and Elemental Composition Analysis

The molecular formula C16H12BrFN2O2S yields a molecular weight of 395.25 g/mol , calculated as:
$$
\text{MW} = (12 \times 16) + (1 \times 12) + (79.9 \times 1) + (19 \times 1) + (14 \times 2) + (16 \times 2) + (32.07 \times 1) = 395.25 \, \text{g/mol}
$$

Elemental Composition

Element Quantity Atomic Mass (g/mol) Contribution (%)
C 16 192.00 48.60
H 12 12.12 3.07
Br 1 79.90 20.22
F 1 19.00 4.81
N 2 28.02 7.09
O 2 32.00 8.10
S 1 32.07 8.11

Data derived from combinatorial mass calculations. Bromine dominates the composition (20.22%), reflecting its role as a heavy halogen substituent. The sulfur atom contributes 8.11%, characteristic of thiadiazole-containing compounds.

Key Observations :

  • The 4-bromophenoxy group contributes 34.72% of the total mass.
  • The fluorophenyl-thiadiazole moiety accounts for 43.18% of the molecular weight.

Properties

Molecular Formula

C16H11BrFN3O2S

Molecular Weight

408.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C16H11BrFN3O2S/c17-11-3-7-13(8-4-11)23-9-14(22)19-16-20-15(21-24-16)10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,20,21,22)

InChI Key

JTCSLDFZNZIMMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with 2-chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA) , which modify the sulfur atom in the thiadiazole moiety.

  • Example Reaction :

    Thiadiazole-S+H2O2Thiadiazole-SO+H2O\text{Thiadiazole-S} + \text{H}_2\text{O}_2 \rightarrow \text{Thiadiazole-SO} + \text{H}_2\text{O}

    This reaction increases the electrophilicity of the thiadiazole ring, potentially enhancing interactions with biological targets.

Reduction Reactions

The acetamide group and aromatic bromine participate in reduction processes:

  • Catalytic Hydrogenation :
    Using Pd/C or Raney Ni under H₂ gas reduces the bromophenoxy group to a phenol derivative.

  • Tin(II) Chloride (SnCl₂) :
    Selectively reduces the thiadiazole ring’s nitrogen-sulfur bonds, forming dihydrothiadiazole intermediates.

Nucleophilic Substitution

The 4-bromophenoxy group is highly reactive toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the thiadiazole and fluorine .

Reaction Table:

ReagentConditionsProductYieldSource
PiperazineDry benzene, 80°C, 8hPiperazine-linked thiadiazole derivative70–85%
BenzylpiperidineTriethylamine, refluxBenzylpiperidine-substituted analog82%
Sodium MethoxideMethanol, 60°C, 4hMethoxy-phenoxy derivative65%

Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, H₂O) :

    Acetamide+HClCarboxylic Acid+Ammonium Chloride\text{Acetamide} + \text{HCl} \rightarrow \text{Carboxylic Acid} + \text{Ammonium Chloride}
  • Basic Hydrolysis (NaOH, EtOH) :
    Yields a carboxylate salt, which can be acidified to isolate the free carboxylic acid.

Cycloaddition Reactions

The thiadiazole ring participates in Huisgen cycloaddition with alkynes under microwave irradiation, forming triazole-thiadiazole hybrids .

  • Example :

    Thiadiazole+AlkyneCu(I)Triazole-Thiadiazole Hybrid\text{Thiadiazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole-Thiadiazole Hybrid}

    These hybrids exhibit enhanced biological activity due to increased π-stacking interactions .

Mechanistic Insights

The compound’s reactivity is governed by:

  • Electrophilic Aromatic Substitution (EAS) : Directed by electron-withdrawing fluorine and bromine substituents.

  • Hydrogen Bonding : The acetamide group acts as a hydrogen bond donor/acceptor, influencing interactions with enzymes like focal adhesion kinase (FAK) and voltage-gated ion channels .

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

  • Piperazine derivatives show improved cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.32 µg/mL) .

  • Reduced intermediates exhibit diminished antimicrobial activity due to loss of aromatic bromine’s electron-withdrawing effects.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 2-(4-bromophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide exhibit promising antimicrobial properties. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated significant cytotoxic effects against human cancer cell lines, including breast adenocarcinoma (MCF7). The evaluation typically involves assays such as the Sulforhodamine B assay, which measures cell viability post-treatment .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of This compound with biological targets. These computational analyses help elucidate the binding affinities and modes of action of the compound against specific receptors involved in disease pathways, enhancing the understanding of its therapeutic potential .

Case Studies

StudyObjectiveFindings
Synthesis and Biological Evaluation To evaluate antimicrobial and anticancer properties of thiazole derivativesIdentified several compounds with significant antimicrobial activity against Gram-positive and Gram-negative bacteria
Molecular Docking Analysis To assess binding interactions with target proteinsDemonstrated strong binding affinities for cancer-related targets
Anticancer Activity Assessment To measure growth inhibition in cancer cell linesShowed notable growth inhibition percentages across multiple cancer types

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the literature:

Compound Name & CAS Core Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features References
Target Compound (898633-97-1) 1,2,4-Thiadiazole - 3-(4-Fluorophenyl)
- 5-(2-(4-bromophenoxy)acetamide)
422.3 N/A Bromophenoxy enhances lipophilicity
9c (Triazole derivative) 1,2,4-Triazole - 4,5-Bis(4-fluorophenyl)
- N-(4-bromophenyl)acetamide
489.4 219.3 Dual fluorophenyl groups improve binding
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)... 1,2,4-Triazole - 4-(4-Bromophenyl)
- 5-(3-pyridinyl)
- N-(3-fluoro-4-methylphenyl)
551.4 N/A Pyridinyl and trifluoromethyl enhance potency
Oxazole derivative (850928-24-4) Oxazole - 4-(4-Bromophenylsulfonyl)
- 2-Thiophen-2-yl
- N-(4-fluorophenyl)
509.3 N/A Sulfonyl group increases polarity
Key Observations:
  • Heterocycle Impact: The thiadiazole core in the target compound is less common than triazoles or oxazoles.
  • Substituent Effects: The 4-bromophenoxy group in the target compound enhances lipophilicity compared to sulfonyl () or pyridinyl () substituents, which may improve membrane permeability . Fluorophenyl groups in all analogs contribute to π-π stacking interactions in biological targets .
  • Melting Points : Triazole derivatives (e.g., 9c, 219–247°C) generally exhibit higher melting points than thiadiazoles, suggesting stronger intermolecular forces in triazoles .

Biological Activity

2-(4-bromophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is well-known for its biological activity. The presence of both bromophenoxy and fluorophenyl groups enhances its chemical properties, potentially influencing its lipophilicity and biological interactions. The molecular formula is C14H12BrFN3OC_{14}H_{12}BrFN_3O with a molecular weight of approximately 333.17 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways that are critical for cancer progression.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway by increasing the Bax/Bcl-2 ratio and activating caspase pathways .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in different studies:

Cell LineIC50 (µg/mL)Reference
MCF-75.36
HepG23.13
Vero (normal)>100

The selectivity index (SI), calculated as the ratio of IC50 values for normal vs. cancer cells, indicates a favorable profile for this compound, suggesting lower toxicity to normal cells compared to cancer cells.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The mechanism involved cell cycle arrest at the S and G2/M phases, leading to apoptosis .
  • Antibacterial Potential : Another study highlighted its potential as an antibacterial agent, showing promising results against biofilm formation compared to standard drugs like cefadroxil .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

  • Diverse Biological Activities : Thiadiazole derivatives, including this compound, have been associated with various pharmacological effects such as anticancer, antibacterial, antifungal, and anti-inflammatory activities .
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly affect biological activity. For example, substituting different functional groups can enhance or reduce potency against specific targets .

Q & A

Q. What are the optimized synthetic routes for 2-(4-bromophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-thiadiazole core via cyclization of thiourea derivatives with appropriate electrophiles.
  • Step 2: Introduction of the 4-fluorophenyl group at the 3-position of the thiadiazole ring under controlled coupling conditions (e.g., Suzuki-Miyaura cross-coupling).
  • Step 3: Acetamide functionalization via nucleophilic substitution between 4-bromophenoxyacetic acid chloride and the thiadiazol-5-amine intermediate.
    Key Conditions: Use anhydrous solvents (e.g., DMF or THF), maintain temperatures between 60–80°C, and employ catalysts like Pd(PPh₃)₄ for coupling reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyls (δ ~170 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 432.1 for C₁₆H₁₁BrFN₃O₂S).
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S-C at ~680 cm⁻¹) .

Q. How can researchers determine solubility and stability under experimental conditions?

  • Solubility: Test in solvents like DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectrophotometry to quantify saturation points.
  • Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

  • Modify Substituents: Replace the 4-bromophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding.
  • Bioassays: Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with activity .

Q. What in vitro models are appropriate for evaluating anticancer activity?

  • Cell Viability Assays: Use MTT or resazurin-based assays to measure IC₅₀ values.
  • Mechanistic Studies: Perform flow cytometry for apoptosis/necrosis analysis and Western blotting to assess signaling pathway modulation (e.g., Bcl-2, caspase-3) .

Q. How can contradictions in reported biological data be resolved?

  • Standardize Assays: Use identical cell lines, incubation times, and controls across studies.
  • Orthogonal Validation: Confirm results with alternative methods (e.g., ATP-luminescence alongside MTT).
  • Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for variables like solvent/DMSO concentration .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., BACE1 or EGFR).
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What strategies ensure synthesis reproducibility and purity?

  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water).
  • Quality Control: Monitor reactions with TLC and enforce ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Methodological Notes

  • Key Citations: Prioritize peer-reviewed journals (e.g., Acta Crystallographica, PubMed-indexed studies) for structural and pharmacological data .

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